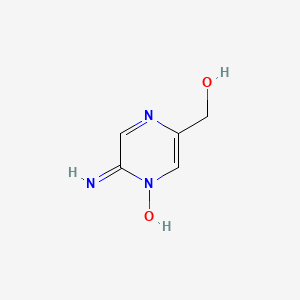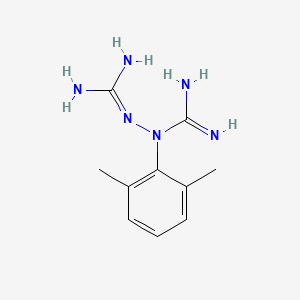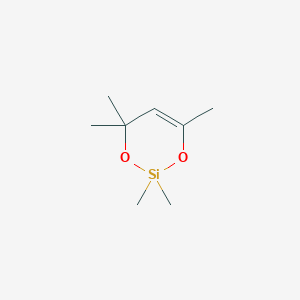
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline is a unique organosilicon compound characterized by its distinctive structure, which includes a dioxasiline ring with multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline typically involves the reaction of a suitable silane precursor with a diol under controlled conditions. One common method is the reaction of trimethylsilyl chloride with a diol in the presence of a base, such as triethylamine, to form the dioxasiline ring. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to participate in specific chemical reactions, influencing pathways related to its applications. For example, in materials science, it can enhance the properties of polymers by providing stability and flexibility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,4,4,6-Pentamethylheptane: Another organosilicon compound with a similar structure but different functional groups.
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasilane: A closely related compound with slight variations in its molecular structure.
Uniqueness
2,2,4,4,6-Pentamethyl-2H,4H-1,3,2-dioxasiline is unique due to its specific arrangement of methyl groups and the presence of the dioxasiline ring. This structure imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
65738-80-9 |
|---|---|
Molekularformel |
C8H16O2Si |
Molekulargewicht |
172.30 g/mol |
IUPAC-Name |
2,2,4,4,6-pentamethyl-1,3,2-dioxasiline |
InChI |
InChI=1S/C8H16O2Si/c1-7-6-8(2,3)10-11(4,5)9-7/h6H,1-5H3 |
InChI-Schlüssel |
FRUNFYRFWFDMBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(O[Si](O1)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


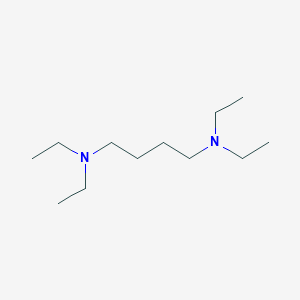
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)

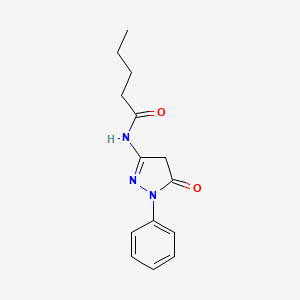
![N-(4-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14471610.png)
![N,N-dimethyl-3-[methyl(diphenyl)stannyl]propan-1-amine](/img/structure/B14471611.png)
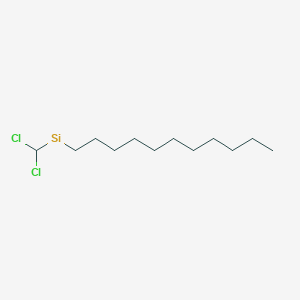
![Dimethyl 2-[(2-diethoxyphosphorylacetyl)amino]butanedioate](/img/structure/B14471617.png)
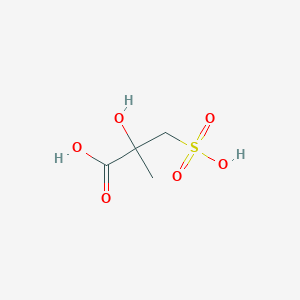
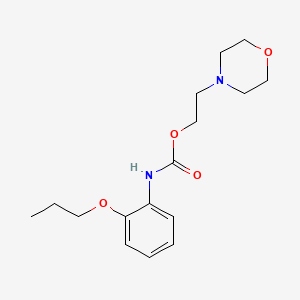
![5-[(3-Phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14471638.png)
![Hydroxy-[4-[hydroxy-(4-methoxyphenyl)phosphinothioyl]phenyl]-(4-methoxyphenyl)-sulfanylidene-lambda5-phosphane](/img/structure/B14471648.png)
